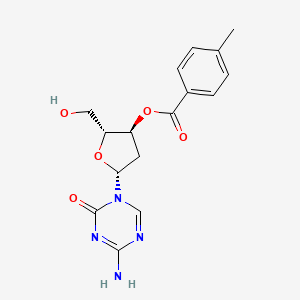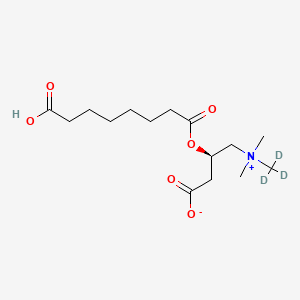
(L)-Suberyl Carnitine-d3 Inner Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(L)-Suberyl Carnitine-d3 Inner Salt is a deuterated form of suberyl carnitine, which is a derivative of L-carnitine. L-carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (L)-Suberyl Carnitine-d3 Inner Salt typically involves the esterification of L-carnitine with suberic acid, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures are essential to produce the compound at a commercial scale .
化学反应分析
Types of Reactions
(L)-Suberyl Carnitine-d3 Inner Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various acylcarnitine derivatives, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and purity .
科学研究应用
(L)-Suberyl Carnitine-d3 Inner Salt has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in analytical chemistry for the quantification of carnitine and its derivatives.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals
作用机制
The primary mechanism of action of (L)-Suberyl Carnitine-d3 Inner Salt involves its role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase, which catalyzes the formation of acylcarnitine derivatives. The deuterated form allows for precise tracking of these metabolic pathways, providing valuable insights into mitochondrial function and energy metabolism .
相似化合物的比较
Similar Compounds
- Oleoyl-L-carnitine-d3 Inner Salt
- Propionyl-L-carnitine-(N-methyl-d3)
- Butyryl-L-carnitine-(N-methyl-d3)
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
(L)-Suberyl Carnitine-d3 Inner Salt is unique due to its specific chain length and deuterium labeling, which provides distinct advantages in metabolic studies. Its stable isotope labeling allows for accurate quantification and tracking in biochemical assays, making it a valuable tool in scientific research .
属性
分子式 |
C15H27NO6 |
|---|---|
分子量 |
320.40 g/mol |
IUPAC 名称 |
(3R)-3-(7-carboxyheptanoyloxy)-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1/i1D3 |
InChI 键 |
YVWVEIPYMGBQPE-LBBMYNEISA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


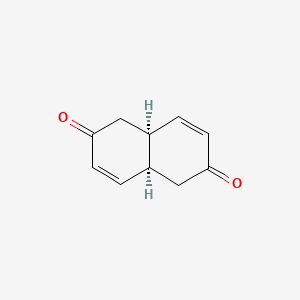

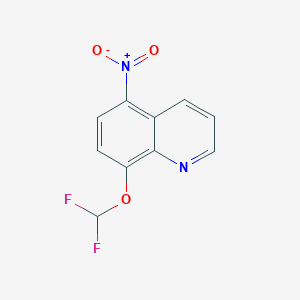
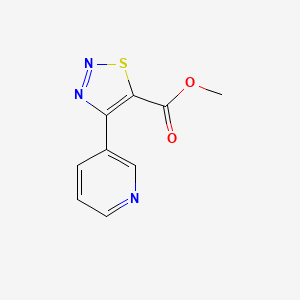
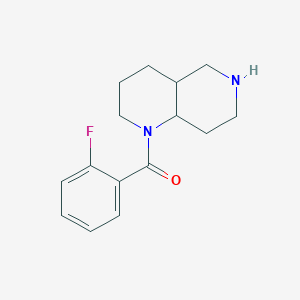
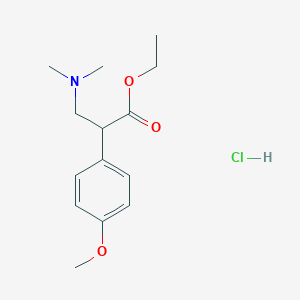
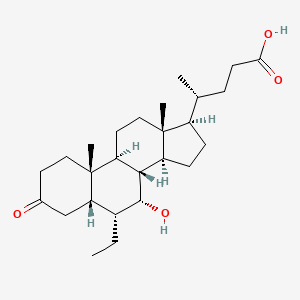

![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
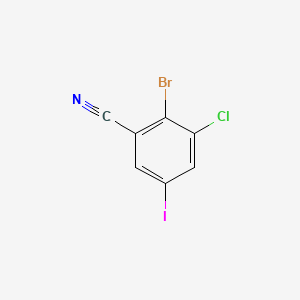
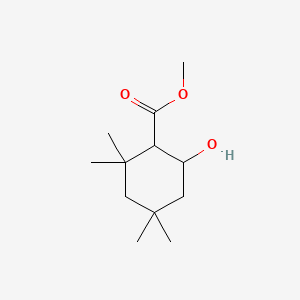
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
